2-bromo-5-fluorobenzene-1-carbothioamide
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Overview
Description
2-bromo-5-fluorobenzene-1-carbothioamide is an organic compound with the molecular formula C7H5BrFNS and a molecular weight of 234.09 g/mol It is a derivative of benzene, substituted with bromine, fluorine, and a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 5-fluorobenzene-1-carbothioamide using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of 2-bromo-5-fluorobenzene-1-carbothioamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-fluorobenzene-1-carbothioamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The carbothioamide group can be oxidized to form sulfonamides or reduced to form amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can yield sulfonamides or amines, respectively.
Scientific Research Applications
2-bromo-5-fluorobenzene-1-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-5-fluorobenzene-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromine and fluorine atoms can also influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-5-fluorobenzene-1-carboxamide
- 2-bromo-5-fluorobenzene-1-sulfonamide
- 2-bromo-5-fluorobenzene-1-thiol
Uniqueness
2-bromo-5-fluorobenzene-1-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of bromine and fluorine atoms also enhances its potential for diverse applications in various fields of research.
Properties
IUPAC Name |
2-bromo-5-fluorobenzenecarbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNS/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEWRSZKGCJXTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=S)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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